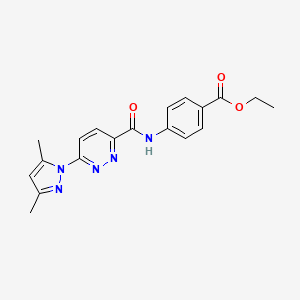

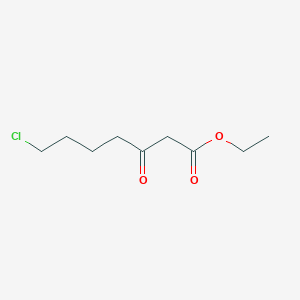

Ethyl 7-chloro-3-oxoheptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-chloro-3-oxoheptanoate is an organochlorine compound . It is a product of the Grignard reaction and can be used to synthesize organic compounds .

Synthesis Analysis

The synthesis of this compound involves reacting ethyl chloride with magnesium in the presence of benzene and cilastatin as a catalyst .Molecular Structure Analysis

The molecular formula of this compound is C9H15ClO3 . The average mass is 206.67 Da and the monoisotopic mass is 206.070969 Da .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm^3 . The boiling point is 281.2±23.0 °C at 760 mmHg . The flash point is 111.3±21.6 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .科学的研究の応用

Synthesis of Complex Organic Compounds

Ethyl 7-chloro-3-oxoheptanoate plays a crucial role as an intermediate in the synthesis of various complex organic compounds. It has been used in the preparation of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin, a compound of interest in the field of organic chemistry and potential pharmaceutical applications (Takeda, Amano, & Tsuboi, 1977).

Intermediate in Cilastatin Synthesis

Ethyl 7-chloro-2-oxoheptylate, closely related to this compound, has been identified as an intermediate in the synthesis of cilastatin, a renal dehydropeptidase inhibitor. This synthesis involves multiple steps, including esterification, cyclization, and alkylation, demonstrating the compound's importance in the synthesis of medically significant substances (Chen Xin-zhi, 2006).

Photophysicochemical Studies

In photophysicochemical research, ethyl 7-hydroxy-6-chloro-4-methylcoumarin-3-propanoate derivatives have been synthesized for studying their properties. These studies are significant in understanding the photophysical and photochemical behaviors of complex organic compounds (Kuruca et al., 2018).

Gas Chromatography and Mass Spectrometry

Ethyl 7-chloro-2-oxohepanoate has been analyzed using gas chromatography, and its impurities identified via gas chromatography-mass spectrometry. This research is pivotal in ensuring the purity and quality of chemical compounds used in various scientific applications (Ding Li, 2007).

Role in Synthesizing Naphthyridone Derivatives

Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, synthesized through a microwave-assisted method, is an important intermediate for the preparation of naphthyridone derivatives. These compounds have gained attention due to their broad spectrum of biological activity, showcasing the significance of this compound in medicinal chemistry (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).

Safety and Hazards

特性

IUPAC Name |

ethyl 7-chloro-3-oxoheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c1-2-13-9(12)7-8(11)5-3-4-6-10/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPOIABOXLXYKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole](/img/structure/B2611489.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol](/img/structure/B2611496.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2611497.png)

![3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2611500.png)

![2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2611502.png)

![N~1~,N~2~-bis[(3-chlorophenyl)methylene]-1,2-ethanediamine](/img/structure/B2611507.png)